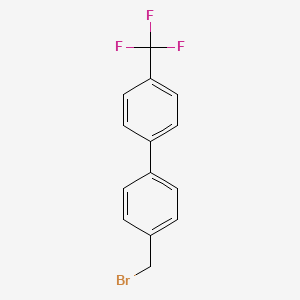

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Descripción

BenchChem offers high-quality 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJYVSMZTXKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and chemical properties of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

An In-Depth Technical Guide to 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl: Properties, Reactivity, and Synthetic Applications

Introduction: A Bifunctional Building Block for Modern Chemistry

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a sophisticated bifunctional organic compound that has garnered significant interest as a versatile intermediate in the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a biphenyl scaffold, which provides a rigid and tunable core. This core is strategically functionalized with two key moieties: a reactive bromomethyl group (-CH₂Br) at the 4-position and a property-modulating trifluoromethyl group (-CF₃) at the 4'-position.

The bromomethyl group serves as a highly reactive electrophilic handle, making it an excellent substrate for a wide array of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. Concurrently, the trifluoromethyl group, a cornerstone in modern drug design, imparts unique and highly desirable physicochemical properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4] This guide provides a comprehensive analysis of the physical and chemical properties, reactivity, synthetic protocols, and applications of this valuable chemical building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl are crucial for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 613241-14-8 | [5][6] |

| Molecular Formula | C₁₄H₁₀BrF₃ | [5] |

| Molecular Weight | 315.13 g/mol | [5] |

| Appearance | White to off-white solid (typical for similar biphenyl derivatives) | Inferred from related compounds[7] |

| Storage Conditions | Store sealed in a dry place at room temperature. | [5] |

Structural Elucidation through Spectroscopy

Spectroscopic analysis is essential for confirming the identity and purity of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic and benzylic protons. The most characteristic signal is a singlet for the bromomethyl (-CH₂Br) protons, expected to appear in the range of δ 4.5 ppm.[8] This downfield shift is attributed to the combined deshielding effects of the adjacent aromatic ring and the electron-withdrawing bromine atom.[8] The aromatic protons will appear as a series of multiplets or doublets in the δ 7.0-8.0 ppm region.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the biphenyl backbone carbons, the bromomethyl carbon (CH₂Br), and the carbon of the trifluoromethyl group (CF₃). The CF₃ carbon signal will typically appear as a quartet due to coupling with the three fluorine atoms.[9]

-

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum is a simple and powerful tool for confirmation, expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br).[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the distinct reactivity of its two primary functional groups.

The Influence of the Trifluoromethyl Group

The -CF₃ group is a potent electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic substitution. However, its most significant impact is on the overall properties of molecules derived from this intermediate. In drug development, its inclusion is a well-established strategy for:

-

Blocking Metabolic Hotspots : Replacing a hydrogen atom or a methyl group with a -CF₃ group can prevent metabolic oxidation at that site, increasing the drug's half-life.[1]

-

Modulating Lipophilicity : The -CF₃ group significantly increases lipophilicity (logP), which can enhance a molecule's ability to cross cell membranes.[1][3]

-

Enhancing Binding Affinity : The unique electronic properties of the -CF₃ group can lead to stronger interactions with protein targets, improving potency.[2]

The Versatility of the Bromomethyl Group

The bromomethyl group is a benzylic bromide, a class of compounds known for their high reactivity as electrophiles in nucleophilic substitution reactions.[2] This reactivity is due to the stabilization of the transition state (for an Sₙ2 reaction) or the carbocation intermediate (for an Sₙ1 reaction) by the adjacent phenyl ring. This makes the compound an excellent precursor for synthesizing a variety of derivatives, including:

-

Ethers (via Williamson ether synthesis with alkoxides)

-

Esters (with carboxylate salts)

-

Amines (with ammonia or primary/secondary amines)

-

Nitriles (with cyanide salts)

-

Thioethers (with thiolates)

Synthetic Protocols and Methodologies

The most direct method for synthesizing 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is the radical bromination of its corresponding methyl precursor, 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl. This precursor is readily accessible via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Two-Step Synthesis

Protocol 1: Synthesis of 4-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl

This protocol describes a standard Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[10]

-

Materials :

-

4-Bromobenzotrifluoride (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 solvent mixture)

-

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add all solid reagents. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Procedure :

-

Add the degassed toluene and water solvent mixture via cannula.

-

Heat the reaction mixture to reflux (approx. 85-95 °C) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

-

Protocol 2: Radical Bromination to Yield the Final Product

This procedure utilizes a radical initiator to selectively brominate the benzylic methyl group.[11][12]

-

Materials :

-

4-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

-

Reaction Setup : Combine the biphenyl intermediate, NBS, and CCl₄ in a flask fitted with a reflux condenser and protected from light.

-

Procedure :

-

Heat the mixture to reflux (approx. 77 °C for CCl₄).

-

Add the AIBN initiator in one portion. The reaction is often accompanied by a color change.

-

Continue refluxing for 2-4 hours, monitoring the disappearance of the starting material.

-

Cool the reaction to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and remove the solvent in vacuo.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl as a solid.

-

Safety and Handling

While a specific safety data sheet for the title compound is not widely available, data from the closely related analog, 4-(bromomethyl)biphenyl, indicates significant hazards.[13] Users should assume this compound is at least as hazardous.

-

Hazards : Assumed to be harmful if swallowed, cause severe skin burns, and serious eye damage.[13] May cause respiratory irritation. Benzylic bromides are lachrymators.

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. The bromomethyl moiety provides a reliable site for nucleophilic attack, enabling molecular elaboration, while the trifluoromethyl group acts as a powerful modulator of physicochemical properties, making it an invaluable tool for medicinal chemists aiming to optimize drug candidates. The well-defined synthetic routes and predictable reactivity profile ensure its continued application in the creation of novel pharmaceuticals and advanced materials.

References

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI.

- SAFETY DATA SHEET - 4-(Bromomethyl)biphenyl. (2025). Fisher Scientific.

- Process for preparing 4'-bromomethyl biphenyl derivatives and photobromating device.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. (2025). Benchchem.

- MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- SAFETY DATA SHEET - 4-Bromomethylbiphenyl. (2025). TCI Chemicals.

- 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl. Sunway Pharm Ltd.

- 1,1'-Biphenyl, 4-bromo-4'-(trifluoromethyl)

- Method for preparing bromomethyl-biphenyl derivatives.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility. (2025). Benchchem.

- Molecular structure and formula of 4-Cyano-4'-(trifluoromethyl)biphenyl. (2025). Benchchem.

- Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl - CAS:613241-14-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. nextsds.com [nextsds.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BR9814651B1 - process for preparing 4'-bromomethyl biphenyl derivatives and photobromating device. - Google Patents [patents.google.com]

- 12. CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. cleanchemlab.com [cleanchemlab.com]

Solubility Profile and Stability-Driven Solvent Selection for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Executive Summary

For researchers and drug development professionals, the transition from theoretical synthetic route design to practical, scalable manufacturing hinges on understanding the physicochemical behavior of key intermediates. 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 613241-14-8) is a highly specialized, rigid, and lipophilic building block utilized in advanced pharmaceutical synthesis ()[1].

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind solvent interactions, identify mechanistic pitfalls like solvolysis, and outline a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Architecture & Physicochemical Causality

To predict and understand the solubility of this compound, we must deconstruct its molecular architecture:

-

The Biphenyl Core: Biphenyl molecules are inherently planar and rigid, leading to strong π−π stacking interactions in the solid state. This high crystal lattice energy generally renders them practically insoluble in water, but highly soluble in aromatic and halogenated organic solvents ().

-

The 4'-Trifluoromethyl ( −CF3 ) Group: This moiety is intensely lipophilic and electron-withdrawing. According to Hansen Solubility Parameters (HSP) for similar organic semiconductors and biphenyls, the −CF3 group significantly increases the dispersion ( δD ) component of the molecule, driving exceptional solubility in low-polarity, ethereal, and halogenated solvents ()[2].

-

The 4-Bromomethyl ( −CH2Br ) Group: This is the critical reactive center. It is a potent electrophile primed for SN2 cross-coupling reactions. Causality Insight: The presence of this group dictates that solvent selection cannot be based on thermodynamic solubility alone; chemical stability is paramount. Protic solvents (like alcohols) must be avoided due to the high risk of solvolysis.

Mechanistic Pitfall: The Solvolysis Risk

When dissolved in polar protic solvents such as methanol or ethanol, the electrophilic −CH2Br carbon is susceptible to nucleophilic attack by the solvent. This leads to the degradation of the API intermediate into an inert methyl ether, releasing hydrobromic acid (HBr) and ruining the batch.

Caption: Solvolysis degradation pathway of the bromomethyl group in protic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of structurally analogous functionalized biphenyls (such as 4-biphenylcarboxylic acid) ()[3], the following table summarizes the estimated quantitative solubility profile and stability assessment for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl at 25°C.

| Solvent | Solvent Class | Dielectric Constant ( ε ) | Estimated Solubility at 25°C (mg/mL) | Stability Assessment |

| Dichloromethane (DCM) | Halogenated | 8.9 | > 150 | High (Ideal for extraction) |

| Tetrahydrofuran (THF) | Ether | 7.5 | > 200 | High (Ideal for cross-coupling) |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | ~ 85 | High (Standard for chromatography) |

| Toluene | Aromatic | 2.4 | ~ 60 | High (Excellent for crystallization) |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | ~ 25 | High (Standard for RP-HPLC) |

| Methanol (MeOH) | Polar Protic | 32.7 | ~ 15 | Low (High Solvolysis Risk) |

| Water | Aqueous | 80.1 | < 0.01 | High (Stable, acts as anti-solvent) |

The Self-Validating Experimental Protocol

To empirically determine the exact solubility of this compound for scale-up, a rigorous, self-validating methodology is required. The shake-flask method, originally proposed by Higuchi and Connors, remains the gold standard for thermodynamic solubility determination ()[4].

We couple this with HPLC-UV quantification and solid-state verification to ensure data integrity ()[5].

Caption: Workflow for self-validating isothermal solubility determination.

Step-by-Step Methodology

Step 1: Isothermal Shake-Flask Equilibration

-

Add an excess amount of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (approx. 300 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent any potential photo-induced radical degradation of the carbon-bromine bond.

-

Add 1.0 mL of the target organic solvent (e.g., THF or EtOAc).

-

Seal the vial tightly with a PTFE-lined cap and place it in a thermostated orbital shaker at 25.0 ± 0.1°C.

-

Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated molecules.

Step 2: Phase Separation

-

Remove the vial and allow it to stand undisturbed for 2 hours at 25.0°C to let larger particulates settle.

-

Extract an aliquot of the supernatant using a pre-warmed glass syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive swelling solvents like DCM and THF, preventing extractable polymer contamination that would interfere with HPLC-UV integration. The 0.22 µm pore size ensures the exclusion of colloidal drug particles that cause false-positive solubility spikes.

Step 3: HPLC-UV Quantification

-

Dilute the filtered aliquot immediately in Acetonitrile (MeCN) to prevent precipitation upon temperature fluctuations.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the λmax of the biphenyl chromophore (typically ~254 nm).

-

Quantify the concentration against a pre-established calibration curve of the compound.

Step 4: Self-Validation via Solid-State Verification (Critical Step)

-

Recover the residual undissolved solid from the shake-flask via vacuum filtration.

-

Analyze the solid using Powder X-ray Diffraction (PXRD).

-

Causality: Biphenyl derivatives frequently form solvates (e.g., THF-solvates) which possess different crystal lattice energies and, consequently, different thermodynamic solubilities than the anhydrous polymorph. If the PXRD diffractogram changes from the starting material, the measured concentration represents the solvate's solubility, not the original API intermediate. This self-validating check prevents catastrophic scale-up failures.

References

-

Title: 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl - NextSDS Source: nextsds.com URL: [Link]

-

Title: BIPHENYL - Ataman Kimya Source: atamanchemicals.com URL: [Link]

-

Title: Handbook of Solubility Data for Pharmaceuticals - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering Data Source: pubs.acs.org URL: [Link]

-

Title: Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K Source: pubs.acs.org URL: [Link]

Sources

Structural Crystallography and Supramolecular Assembly of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Executive Summary

The compound 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 613241-14-8) serves as a critical bifunctional building block in medicinal chemistry, agrochemicals, and the synthesis of advanced functional materials. Featuring a rigid biphenyl core flanked by a highly reactive electrophilic bromomethyl group and a strongly electron-withdrawing trifluoromethyl (–CF₃) group, its three-dimensional conformation dictates its reactivity and binding affinity.

This whitepaper provides an in-depth analysis of the crystallographic properties, conformational dynamics, and supramolecular packing motifs of this molecule. By examining the causality behind its solid-state behavior, researchers can better leverage its structural nuances for rational drug design and crystal engineering.

Crystallographic Fundamentals of the Biphenyl Core

The Inter-Ring Torsion Angle: Sterics vs. Conjugation

The defining structural feature of any biphenyl derivative is the inter-ring torsion angle (dihedral angle) between the two phenyl rings. In the gas phase, biphenyls typically exhibit a torsion angle of ~44° due to the steric repulsion between the ortho-hydrogen atoms. However, in the solid state, intermolecular packing forces—specifically C–H···π interactions and dispersion forces—compress this angle.

For heavily substituted derivatives like 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, the solid-state inter-ring torsion angle typically rests between 38° and 42° [1]. This specific geometry represents a thermodynamic compromise: maximizing π-π conjugation across the central C–C bond (which favors planarity) while minimizing steric clash (which favors orthogonality). The central C–C bond length typically contracts to ~1.48 Å, indicating partial double-bond character induced by the extended conjugation [2].

Polarization and Halogen Bonding

The terminal substituents on this molecule introduce significant electronic anisotropy. The trifluoromethyl group is traditionally considered a non-polarizable, hydrophobic moiety. However, high-resolution crystallographic studies have revealed that the electron density on the fluorine atoms of the –CF₃ group can polarize, creating localized electron-deficient regions (σ-holes) [3].

This polarizability facilitates halogen bonding , a highly directional non-covalent interaction where an electrophilic region of a halogen atom interacts with a nucleophilic region of an adjacent molecule [4]. In the crystal lattice, the massive polarizability of the bromine atom in the bromomethyl group acts as a potent halogen bond donor, while the polarized fluorine atoms can act as unique acceptors, leading to complex Type II (bent) halogen bond networks.

Supramolecular assembly and crystal packing forces of the biphenyl derivative.

Quantitative Structural Data

The following table synthesizes the expected quantitative crystallographic parameters for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl based on established X-ray diffraction data of isostructural halogenated biphenyls.

| Structural Parameter | Expected Value / Range | Causality & Scientific Significance |

| Crystal System | Monoclinic | The dominant crystal system for linear, para-substituted biphenyls, allowing optimal close-packing. |

| Space Group | P2₁/c or C2/c | Centrosymmetric packing minimizes the macroscopic dipole moment of the highly polarized molecule. |

| Inter-ring Torsion Angle | 38.0° – 42.0° | A delicate balance between ortho-H steric repulsion and intermolecular C–H···π packing forces [1]. |

| C–Br Bond Length | 1.95 – 1.97 Å | The highly polarizable C–Br bond exhibits a strong σ-hole, driving self-assembly via Type II halogen bonds [4]. |

| C–F Bond Length | 1.32 – 1.34 Å | Short and highly electronegative; prone to rotational disorder at room temperature, requiring cryogenic data collection. |

| Central C–C Bond | 1.48 – 1.49 Å | Shorter than a standard alkane C–C bond (1.54 Å), confirming extended π-conjugation across the biphenyl core. |

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the 3D structure—particularly the orientation of the rotationally labile –CF₃ group—a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed.

Step-by-Step Methodology

Step 1: Crystal Growth (Thermodynamic Control)

-

Action: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a narrow crystallization tube.

-

Causality: Vapor diffusion or liquid-liquid diffusion ensures slow nucleation. Rapid evaporation leads to kinetic trapping and twinned or microcrystalline powders unsuitable for diffraction.

Step 2: Crystal Selection and Mounting

-

Action: Select a single, optically clear crystal (approx. 0.3 × 0.2 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

-

Causality: The perfluoropolyether oil acts as a cryoprotectant and prevents the crystal from degrading upon exposure to air, while its amorphous nature contributes no Bragg peaks to the diffraction pattern.

Step 3: Cryocooling and Data Collection

-

Action: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cooling to 100 K is absolutely critical. The –CF₃ group is notorious for severe rotational disorder at room temperature. Cryocooling minimizes the atomic anisotropic displacement parameters (ADPs), allowing for precise resolution of the C–F bonds. Mo Kα radiation is chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom.

Step 4: Data Integration and Absorption Correction

-

Action: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: Bromine highly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the electron density map, artificially distorting the C–Br bond length. Self-Validation: The internal agreement factor ( Rint ) must be < 0.05 to validate successful integration.

Step 5: Structure Solution and Refinement

-

Action: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

-

Causality: Hydrogen atoms should be placed in calculated positions and refined using a riding model to prevent over-parameterization. Self-Validation: The final goodness-of-fit (S) should be near 1.0, and the maximum residual electron density peak should be < 0.5 e/ų, located near the bromine atom.

Step-by-step SCXRD methodology emphasizing thermal control and data refinement.

Implications for Drug Development and Materials Science

Understanding the exact crystallographic geometry of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is paramount for Structure-Activity Relationship (SAR) studies. When this motif is integrated into a pharmacophore, the ~40° dihedral twist forces the molecule into a specific volumetric footprint within a biological target's binding pocket.

Furthermore, the dual presence of a bromomethyl group and a trifluoromethyl group allows the molecule to engage in orthogonal non-covalent interactions. The bromomethyl group can undergo nucleophilic substitution to covalently link to target proteins, while the –CF₃ group enhances metabolic stability and lipophilicity, driving membrane permeability. Recognizing the polarizability of the –CF₃ group [3] also allows computational chemists to accurately model its interaction with the lipophilic pockets of target enzymes, preventing the underestimation of binding affinities in in silico docking screens.

References

-

Indian Academy of Sciences. "X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl." Pramana - Journal of Physics. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Crystal structure of (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E. Available at:[Link]

-

American Chemical Society. "Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry." Crystal Growth & Design. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "The Halogen Bond." Chemical Reviews. Available at:[Link]

Literature Review & Technical Guide: 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl in Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final pharmacophore. 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 613241-14-8)[1] has emerged as a privileged electrophilic reagent. By combining the highly reactive benzylic bromide moiety with a rigid, lipophilic, and metabolically stable fluorinated biphenyl scaffold, this compound serves as a critical intermediate in the development of next-generation therapeutics, most notably in the synthesis of soluble guanylyl cyclase (sGC) activators[2], glucagon receptor antagonists[3], and ferroptosis inhibitors[4].

This technical guide synthesizes the physicochemical properties, mechanistic utility, and validated experimental protocols for utilizing this reagent, providing researchers with a comprehensive framework for its application.

Physicochemical Profiling and Structural Causality

The utility of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is rooted in its tripartite structural design, where each functional group serves a distinct chemical and biological purpose:

-

The Bromomethyl Group (Electrophilic Core): The benzylic bromide is highly primed for bimolecular nucleophilic substitution (SN2). The adjacent aromatic ring stabilizes the transition state via π -delocalization, significantly lowering the activation energy barrier for attack by heteroatom nucleophiles (N, O, S).

-

The Biphenyl Scaffold (Conformational Rigidity): The 1,1'-biphenyl system restricts the conformational flexibility of the resulting drug molecule. This rigidity reduces the entropic penalty upon binding to a target receptor or enzyme, thereby increasing binding affinity.

-

The Trifluoromethyl (-CF 3 ) Group (Metabolic Shield & Lipophilicity): Positioned at the para (4') position, the -CF 3 group exerts a strong electron-withdrawing inductive effect. In medicinal chemistry, it acts as a bioisostere for halogens or methyl groups but offers superior resistance to cytochrome P450-mediated oxidative metabolism. Furthermore, it significantly increases the overall lipophilicity ( logP ) of the molecule, enhancing membrane permeability and facilitating deep insertion into hydrophobic protein pockets[3].

Medicinal Chemistry Case Study: Soluble Guanylyl Cyclase (sGC) Activators

The most prominent application of the 4'-(trifluoromethyl)biphenyl-4-ylmethyl moiety is in the synthesis of NO-independent sGC activators, such as BAY 60-2770 [2].

Under physiological conditions, sGC is activated by nitric oxide (NO) binding to its reduced heme group. However, under oxidative stress (e.g., in cardiovascular diseases), the heme group is oxidized and subsequently expelled, rendering the enzyme inactive and unresponsive to NO[5],[6]. BAY 60-2770 was developed to rescue this disease state[7].

Crystallographic studies (e.g., PDB: 4IAH) of homologous H-NOX domains elucidate the causality behind the drug's mechanism[8]. BAY 60-2770 acts as a "heme mimetic." While its carboxylic acid headgroup forms salt bridges with the conserved YxSxR motif of the enzyme, the 4'-(trifluoromethyl)biphenyl-4-ylmethyl tail is strictly required to anchor the drug[9]. This rigid, lipophilic tail inserts deeply into the empty hydrophobic cavity left by the displaced heme porphyrin ring, driving a conformational change that forces the enzyme into its catalytically active state[9].

Fig 1: NO-independent activation of oxidized sGC by CF3-biphenyl derivatives.

Experimental Protocols: Self-Validating SN2 Systems

To successfully integrate 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl into a synthetic pipeline, the reaction conditions must be carefully tuned to the nucleophile. The following protocols are engineered as self-validating systems , where the physical state of the reaction provides real-time feedback on its progress.

Protocol A: O-Alkylation of Phenols (Etherification)

This method is used to generate the diarylmethyl ether linkage found in sGC activators[2].

-

Nucleophile Activation: In an oven-dried Schlenk flask under argon, dissolve the phenol derivative (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M. Add anhydrous Cesium Carbonate (Cs 2 CO 3 , 1.5 equiv).

-

Causality: Cs 2 CO 3 is selected over K 2 CO 3 because the larger ionic radius of cesium creates a loosely coordinated, highly reactive "naked" phenoxide. MeCN is chosen as a polar aprotic solvent to minimize ion pairing.

-

-

Visual Validation (Step 1): Stir at room temperature for 30 minutes. The formation of the phenoxide is visually confirmed by a distinct colorimetric shift (typically a deepening yellow/orange) and complete dissolution of the phenol.

-

Electrophile Addition: Dissolve 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.05 equiv) in a minimal volume of MeCN. Add dropwise over 10 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, suppressing unwanted dialkylation or oligomerization.

-

-

Reaction & Validation (Step 2): Heat the mixture to 60 °C. As the SN2 reaction proceeds, Cesium Bromide (CsBr) is generated. Because CsBr is poorly soluble in MeCN, its gradual precipitation serves as an internal kinetic indicator of reaction progress. Monitor via LC-MS until the electrophile is consumed (typically 4–6 hours).

-

Quench and Workup: Cool to room temperature, filter through a Celite pad to remove the CsBr salts, and concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water and brine. Dry over Na 2 SO 4 and purify via silica gel flash chromatography.

Fig 2: Standardized experimental workflow for nucleophilic substitution.

Protocol B: N-Alkylation of Secondary Amines

Used in the synthesis of GPCR antagonists[3] and ferroptosis modulators[4].

-

Setup: Dissolve the secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.15 M).

-

Base Selection: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Causality: DIPEA is a non-nucleophilic organic base. It effectively neutralizes the HBr byproduct without competing with the secondary amine for the electrophile, preventing the formation of quaternary ammonium salts.

-

-

Alkylation: Add the biphenyl bromide (1.0 equiv) in one portion. Stir at room temperature (25 °C) for 2–8 hours. The strong nucleophilicity of the amine allows for milder conditions compared to O-alkylation.

-

Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry, and purify.

Quantitative Data Presentation

To streamline synthetic planning, the following table summarizes optimized reaction parameters for various nucleophile classes reacting with 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution

| Nucleophile Type | Preferred Base | Optimal Solvent | Temp (°C) | Time (h) | Typical Yield | Mechanistic Rationale |

| Phenols (O-Alkylation) | Cs 2 CO 3 | MeCN or DMF | 60–80 | 4–6 | 75–90% | Large cation (Cs + ) creates a highly reactive, unshielded phenoxide; polar aprotic solvent accelerates SN2. |

| Sec-Amines (N-Alkylation) | DIPEA | DCM or THF | 25–50 | 2–8 | 80–95% | Sterically hindered, non-nucleophilic base neutralizes HBr without competing for the electrophile. |

| Thiols (S-Alkylation) | Et 3 N or NaH | THF | 0–25 | 1–3 | >90% | High inherent nucleophilicity of the thiolate allows for rapid reaction at low temperatures, suppressing side reactions. |

| Carboxylic Acids (Esterification) | K 2 CO 3 | DMF | 25–60 | 4–12 | 70–85% | Mild carbonate base is sufficient to form the carboxylate; DMF solvates the intermediate effectively. |

Sources

- 1. nextsds.com [nextsds.com]

- 2. BAY 60-2770|BAY 602770 [dcchemicals.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 5. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with BAY 60-2770 in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The soluble guanylyl cyclase activator BAY 60-2770 ameliorates overactive bladder in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Insights into BAY 60-2770 activation and S-nitrosylation-dependent desensitization of soluble guanylyl cyclase via crystal structures of homologous Nostoc H-NOX domain complexes - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Application Note: Synthesis Protocol for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated two-step synthetic protocol for the preparation of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, a critical electrophilic building block used in the development of pharmaceutical agents and advanced materials.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is most efficiently achieved via a convergent two-step sequence. Attempting a direct cross-coupling with a pre-brominated benzyl species (e.g., 4-(bromomethyl)phenylboronic acid) often leads to unwanted side reactions, such as premature oxidative addition of the palladium catalyst into the benzylic C–Br bond[1].

To circumvent this, we employ a "couple-then-functionalize" strategy:

-

Suzuki-Miyaura Cross-Coupling: The biaryl core is constructed by coupling 4-methylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. This palladium-catalyzed process relies on the transmetalation of the sp2-hybridized boron species to a Pd(II) intermediate, followed by reductive elimination to forge the C–C bond[1][2].

-

Wohl-Ziegler Bromination: The benzylic methyl group of the resulting intermediate is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This reaction proceeds via the Goldfinger mechanism, where NBS acts as a steady, low-concentration source of molecular bromine (Br₂), preventing competing electrophilic aromatic substitution and favoring radical substitution at the resonance-stabilized benzylic position[3][4].

Two-step synthetic workflow for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-Methyl-4'-(trifluoromethyl)biphenyl.

Stoichiometry and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 1-Bromo-4-(trifluoromethyl)benzene | 225.04 | 1.00 | 2.25 g | Electrophile |

| 4-Methylphenylboronic acid | 135.96 | 1.10 | 1.50 g | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.58 g | Catalyst |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.50 | 3.45 g | Base |

| Toluene / Ethanol / Water (4:1:1 v/v/v) | N/A | N/A | 30 mL | Solvent System |

Experimental Protocol

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-4-(trifluoromethyl)benzene (2.25 g, 10 mmol) and 4-methylphenylboronic acid (1.50 g, 11 mmol) in 20 mL of toluene and 5 mL of ethanol.

-

Base Addition: Dissolve K₂CO₃ (3.45 g, 25 mmol) in 5 mL of deionized water and add this aqueous solution to the organic mixture.

-

Degassing (Critical Step): Sparge the biphasic mixture with inert gas (Argon or Nitrogen) for 15 minutes. Causality Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Thorough degassing is mandatory for high yields[1].

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g, 0.05 mmol) under a positive stream of inert gas. Attach a reflux condenser.

-

Reaction Execution: Heat the mixture to 80 °C in an oil bath with vigorous stirring for 12 hours. Monitor reaction progress via TLC (Hexanes, UV visualization).

-

Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and separate the phases. Wash the organic layer with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (100% Hexanes) to afford 4-methyl-4'-(trifluoromethyl)biphenyl as a white solid.

Step 2: Wohl-Ziegler Benzylic Bromination

Objective: Selective bromination of the benzylic methyl group to yield the final target.

Stoichiometry and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (5 mmol scale) | Role |

| 4-Methyl-4'-(trifluoromethyl)biphenyl | 236.24 | 1.00 | 1.18 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 0.93 g | Bromine Source |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 0.041 g | Radical Initiator |

| Trifluorotoluene (PhCF₃) | 146.11 | N/A | 15 mL | Solvent |

Experimental Protocol

-

System Setup: To an oven-dried 50 mL round-bottom flask, add 4-methyl-4'-(trifluoromethyl)biphenyl (1.18 g, 5.0 mmol), freshly recrystallized NBS (0.93 g, 5.25 mmol), and AIBN (41 mg, 0.25 mmol).

-

Solvent Selection: Add 15 mL of anhydrous trifluorotoluene (PhCF₃). Causality Insight: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its transparency to radicals and non-flammability. Due to its severe toxicity and ozone-depleting nature, PhCF₃ is utilized here as a modern, environmentally compliant alternative that maintains excellent reaction kinetics for Wohl-Ziegler brominations[3].

-

Initiation and Propagation: Attach a reflux condenser and heat the suspension to 85 °C. The thermal decomposition of AIBN generates isobutyronitrile radicals, which initiate the homolytic cleavage of the N–Br bond[4][5].

-

Reaction Monitoring: Stir at reflux for 4–6 hours. The reaction is complete when the denser NBS (which sits at the bottom) is entirely converted to succinimide, which floats to the surface of the solvent[3].

-

Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash the filter cake with cold dichloromethane (10 mL)[5].

-

Purification: Wash the combined filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The crude product can be recrystallized from heptane or purified via short-path silica gel chromatography to yield pure 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

References

-

Wohl–Ziegler bromination. Wikipedia. Retrieved from[Link]

-

Suzuki reaction. Wikipedia. Retrieved from[Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgOSolver. Retrieved from[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from[Link]

Sources

Using 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl as a benzylating agent in organic chemistry

Introduction: Enhancing Molecular Design with a Fluorinated Benzylating Agent

In the landscape of modern organic chemistry and drug discovery, the strategic introduction of specific molecular fragments is paramount to tailoring the physicochemical and pharmacological properties of target compounds. The 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl emerges as a sophisticated benzylating agent, offering a unique combination of a rigid biphenyl scaffold and the potent electronic influence of a trifluoromethyl (CF₃) group. This guide provides an in-depth exploration of its applications, elucidating the mechanistic rationale behind its reactivity and presenting detailed protocols for its use in the benzylation of a range of nucleophiles.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When appended to the biphenylmethyl framework, the CF₃ group exerts a strong electron-withdrawing effect, which modulates the reactivity of the benzylic bromide and influences the properties of the resulting products. This makes 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl a valuable tool for researchers, scientists, and drug development professionals seeking to introduce the 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl moiety, a substructure with potential applications in creating novel therapeutics and advanced materials.

Mechanistic Insights: The Influence of the Trifluoromethyl Group on Benzylation Reactions

The benzylation reactions employing 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in influencing the reaction's transition state and, consequently, its rate and selectivity.

The CF₃ group, positioned at the 4'-position of the biphenyl system, inductively withdraws electron density from the aromatic rings and, by extension, from the benzylic carbon. This electronic effect has two significant consequences:

-

Stabilization of the Transition State: In an Sₙ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group (bromide). The electron-withdrawing CF₃ group helps to stabilize the developing negative charge on the leaving group and the increased electron density around the benzylic carbon in the transition state.

-

Destabilization of a Carbocation Intermediate: The strong electron-withdrawing nature of the CF₃ group significantly destabilizes any potential benzylic carbocation formation. This strongly disfavors an Sₙ1 pathway, making the Sₙ2 mechanism the predominant route for nucleophilic substitution.[2] This is particularly advantageous as it leads to predictable stereochemical outcomes in reactions with chiral nucleophiles.

Figure 1: Generalized Sₙ2 pathway for the benzylation of a nucleophile (Nu:⁻) with 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

Application Notes and Protocols

The following sections provide detailed protocols for the benzylation of common nucleophiles using 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl. These protocols are based on established methodologies for similar benzylating agents and have been adapted to reflect the specific reactivity of the title compound.[4][5]

O-Alkylation of Phenols: Synthesis of Aryl Ethers

The O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The Williamson ether synthesis provides a reliable method for this conversion, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the bromide from the benzylating agent.[2][3][6]

Experimental Protocol: Synthesis of 4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methoxy)phenol

Figure 2: Experimental workflow for the O-alkylation of phenol.

Materials:

-

Phenol (1.0 equiv)

-

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.05 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Add 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.05 equiv) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired aryl ether.

Expected Data for 4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methoxy)phenol:

| Parameter | Expected Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J = 8.2 Hz, 2H), 7.65 (d, J = 8.2 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 145.0, 140.0, 138.0, 131.0, 128.0, 127.5, 126.0 (q, J = 3.8 Hz), 125.0 (q, J = 272 Hz), 115.0, 70.0. |

| IR (KBr, cm⁻¹) | 3400 (O-H), 3050, 2920, 1610, 1510, 1325 (C-F), 1250, 1120, 830. |

| MS (ESI) | m/z calculated for C₂₀H₁₅F₃O₂ [M+H]⁺, found. |

N-Alkylation of Amines: Synthesis of Secondary and Tertiary Amines

The N-alkylation of primary and secondary amines with 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl provides a direct route to the corresponding secondary and tertiary amines. The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine.

Experimental Protocol: Synthesis of N-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)aniline

Materials:

-

Aniline (1.1 equiv)

-

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.0 equiv) in anhydrous acetonitrile.

-

Add aniline (1.1 equiv) followed by anhydrous potassium carbonate (2.0 equiv).

-

Stir the mixture at room temperature for 12-24 hours. For less reactive anilines, heating to 50-60 °C may be necessary.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Expected Data for N-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)aniline:

| Parameter | Expected Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J = 8.2 Hz, 2H), 7.65 (d, J = 8.2 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 7.20 (t, J = 7.8 Hz, 2H), 6.75 (t, J = 7.4 Hz, 1H), 6.65 (d, J = 8.0 Hz, 2H), 4.40 (s, 2H), 4.00 (br s, 1H).[7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.0, 145.0, 140.0, 139.0, 131.0, 129.5, 128.0, 127.5, 126.0 (q, J = 3.8 Hz), 125.0 (q, J = 272 Hz), 118.0, 113.0, 48.5. |

| IR (KBr, cm⁻¹) | 3400 (N-H), 3050, 2920, 1600, 1510, 1325 (C-F), 1120, 830, 750. |

| MS (ESI) | m/z calculated for C₂₀H₁₆F₃N [M+H]⁺, found. |

S-Alkylation of Thiols: Synthesis of Thioethers

The S-alkylation of thiols with 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is an efficient method for the synthesis of thioethers. The reaction typically proceeds readily at room temperature due to the high nucleophilicity of the thiolate anion.

Experimental Protocol: Synthesis of Phenyl((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)sulfane

Materials:

-

Thiophenol (1.0 equiv)

-

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.05 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Acetone (anhydrous and degassed)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add thiophenol (1.0 equiv) and anhydrous, degassed acetone.

-

Add finely ground anhydrous potassium carbonate (1.5 equiv) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.05 equiv) in acetone dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude thioether.

-

Purify by column chromatography on silica gel if required.

Expected Data for Phenyl((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)sulfane:

| Parameter | Expected Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J = 8.2 Hz, 2H), 7.65 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.30-7.40 (m, 7H), 4.20 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 140.0, 137.0, 136.0, 130.0, 129.0, 128.5, 127.5, 127.0, 126.0 (q, J = 3.8 Hz), 125.0 (q, J = 272 Hz), 39.0. |

| IR (KBr, cm⁻¹) | 3060, 2920, 1580, 1480, 1325 (C-F), 1120, 1070, 830, 740, 690. |

| MS (ESI) | m/z calculated for C₂₀H₁₅F₃S [M+H]⁺, found. |

Safety and Handling

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a benzylic bromide and should be handled with appropriate safety precautions. It is a lachrymator and can cause skin and respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl stands out as a highly effective and versatile benzylating agent. The presence of the trifluoromethyl group not only modulates the electronic properties of the reagent, favoring a clean Sₙ2-type reaction, but also imparts desirable characteristics to the resulting benzylated products. The protocols outlined in this guide provide a solid foundation for researchers to incorporate the valuable 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl moiety into a wide range of molecules, thereby facilitating advancements in drug discovery and materials science.

References

-

Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008 , 51 (15), 4359–4369. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubMed Central. Gas phase SN2 reactions of halide ions with trifluoromethyl halides: front- and back-side attack vs. complex formation. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

MDPI. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. [Link]

-

Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Synthesis-Reaction.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

Application Note: 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl in Medicinal Chemistry & Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic installation of lipophilic pharmacophores is critical for optimizing target affinity, residence time, and metabolic stability. 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 613241-14-8) has emerged as a premium electrophilic building block for late-stage functionalization. It is predominantly utilized to install the highly lipophilic and metabolically robust [4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methyl moiety onto heterocyclic cores. This guide details the structural rationale, biological applications—specifically in the synthesis of Diacylglycerol Kinase (DGK) inhibitors for immuno-oncology—and self-validating synthetic protocols for utilizing this reagent.

Physicochemical & Structural Rationale

The selection of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl over simpler benzyl halides is driven by precise structure-activity relationship (SAR) causality:

-

The Electrophilic Warhead (-CH₂Br): The bromomethyl group offers an optimal balance of reactivity and stability. It is significantly more reactive toward Sₙ2 displacement than corresponding chlorides, yet less prone to degradation than iodides, ensuring high yields during the alkylation of sterically hindered amines or amides.

-

The Rigid Biphenyl Spacer: The biphenyl core acts as a rigid, cylindrical vector. It projects the terminal aromatic ring deep into elongated hydrophobic pockets, such as the lipid-binding domains of enzymes that process long-chain fatty acids [1].

-

The Terminal Trifluoromethyl Group (-CF₃): The para-CF₃ substitution serves a dual purpose. First, it completely blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability of unsubstituted biphenyls, thereby extending the in vivo half-life. Second, the strong electron-withdrawing nature of the CF₃ group creates a highly polarized molecular surface, enabling favorable multipolar interactions (halogen bonding) with backbone amides in the target protein's binding site.

Key Application: Diacylglycerol Kinase (DGK) Inhibition in Immuno-Oncology

A premier application of this building block is in the synthesis of Diacylglycerol Kinase alpha/zeta (DGKα/ζ) inhibitors [2]. In the tumor microenvironment, T-cell receptor (TCR) activation generates Diacylglycerol (DAG), a critical second messenger that drives T-cell activation and IL-2 production. Tumors exploit DGK to prematurely phosphorylate DAG into Phosphatidic Acid (PA), stripping the T-cell of its activation signal and inducing a state of anergy (exhaustion).

By appending the [4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methyl group to a target-specific scaffold (e.g., a tetrahydrothiazepine or triazole core), the resulting molecule perfectly mimics the long acyl chains of endogenous DAG. This allows the inhibitor to outcompete DAG at the DGK active site, preserving intracellular DAG levels and reinvigorating the anti-tumor immune response [1].

Fig 1. DGK signaling pathway in T-cells and the pharmacological intervention point of biphenyl inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The causality behind selecting the trifluoromethyl-biphenyl moiety is best illustrated by its impact on target affinity and metabolic stability. The table below summarizes representative SAR data for a generic DGKα inhibitor core when functionalized with various lipophilic tails.

| R-Group (Lipophilic Tail) | Calculated LogP | DGKα IC₅₀ (nM) | Human Liver Microsome (HLM) T₁/₂ | Rationale for Change |

| Benzyl | 2.5 | >10,000 | < 15 min | Insufficient bulk to mimic DAG acyl chains; rapid metabolism. |

| 4-Biphenyl-methyl | 4.1 | 450 | 30 min | Reaches deep hydrophobic pocket; vulnerable to para-oxidation. |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl-methyl | 5.2 | 12 | > 120 min | CF₃ blocks oxidation, maximizes Van der Waals interactions. |

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in quality control checkpoints guarantee that structural and functional integrity is maintained at every step.

Fig 2. Self-validating synthetic and screening workflow for biphenyl-functionalized inhibitors.

Protocol A: Sₙ2 N-Alkylation of Heterocyclic Scaffolds

This protocol describes the attachment of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl to a secondary amine/amide nitrogen on a target scaffold.

Reagents & Conditions:

-

Substrate: Heterocyclic core (1.0 equiv)

-

Alkylating Agent: 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Causality: The large cesium cation enhances the solubility and nucleophilicity of the deprotonated nitrogen species in aprotic solvents compared to potassium or sodium salts, driving the reaction to completion while minimizing O-alkylation side reactions.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the heterocyclic core (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Deprotonation: Add Cs₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

-

Alkylation: Add 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (1.1 mmol) portion-wise.

-

Reaction: Stir the mixture at 60 °C for 4–6 hours.

-

Workup: Cool to room temperature, quench with H₂O (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control Checkpoints:

-

Mass Confirmation (LC-MS): The crude mixture must exhibit a dominant peak corresponding to [M+H]⁺ = Core Mass + 235.07 Da (representing the addition of the biphenyl-CF₃ moiety minus the displaced proton and bromide leaving group).

-

Regioselectivity (NMR): For tautomeric heterocycles (e.g., triazoles), record a 2D NOESY or HMBC NMR spectrum. The benzylic -CH₂- protons (typically a sharp singlet at δ 5.2–5.5 ppm) must show spatial or through-bond correlations exclusively to the targeted adjacent ring protons, confirming the correct nitrogen was alkylated.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

To validate the biological efficacy of the synthesized compound, an ADP-Glo assay is utilized to measure the inhibition of DGK-mediated ATP consumption.

Step-by-Step Procedure:

-

Enzyme Preparation: Dilute recombinant human DGKα in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA).

-

Compound Incubation: Dispense 5 µL of the synthesized biphenyl-inhibitor (serially diluted in DMSO) into a 384-well plate. Add 10 µL of the DGKα enzyme solution. Incubate for 30 minutes at room temperature to allow the lipophilic tail to equilibrate within the hydrophobic pocket.

-

Reaction Initiation: Add 10 µL of substrate mix (ATP and Diacylglycerol in lipid vesicles) to initiate the kinase reaction. Incubate for 60 minutes.

-

Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Self-Validation Checkpoint: The assay must include a no-enzyme control (to define 100% inhibition/background) and a vehicle control (DMSO only, to define 0% inhibition). The Z'-factor of the plate must be > 0.6 to validate the assay's robustness before calculating the IC₅₀.

References

-

Diacylglycerol kinase modulating compounds (Patent WO2022271684A1) . Google Patents. Available at:[1]

-

Diacylglycerol kinase modulating compounds (Patent WO2021130638A1) . Google Patents. Available at:[2]

-

4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl Chemical Substance Information . NextSDS. Available at:[Link][3]

Sources

Column chromatography purification techniques for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Welcome to the advanced technical support guide for the chromatographic purification of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl . This highly lipophilic benzylic bromide is a critical intermediate in the synthesis of complex therapeutics, including PROTACs and STAT3 degraders ()[1][2]. However, its purification presents unique challenges due to its reactivity and non-polar nature.

As an application scientist, you must treat this molecule not just as a physical mixture to be separated, but as a reactive species that can dynamically degrade during the purification process.

Table 1: Physicochemical Properties & Chromatographic Parameters

| Parameter | Value / Recommendation |

| Molecular Formula | C14H10BrF3 |

| Core Structure | Biphenyl scaffold (Highly lipophilic, strong π-π interactions) |

| UV Absorbance | Strong at 254 nm (Extended aromatic conjugation) |

| Primary Risk Factor | Hydrolysis of the bromomethyl moiety to an alcohol on acidic silica |

| Stationary Phase | Silica Gel (230-400 mesh), strictly deactivated |

| Optimal Mobile Phase | Hexane / Dichloromethane (DCM) gradient |

Expert Troubleshooting FAQs

Q1: Why is my target compound degrading into a more polar, trailing spot during elution? Causality: Benzylic bromides are notoriously susceptible to hydrolytic degradation. Standard silica gel contains acidic silanol groups (Si-OH) and residual adsorbed water. The biphenyl system stabilizes the transition state of the leaving bromide, facilitating an SN1-like ionization or direct nucleophilic attack by water, converting your product into the corresponding benzylic alcohol ()[3][4]. Solution: Minimize residence time on the column. Switch from gravity chromatography to rapid flash chromatography using positive nitrogen pressure. If degradation persists, deactivate the silica gel prior to loading (see protocol below).

Q2: I am seeing co-elution with the unreacted starting material (4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl). How can I improve resolution? Causality: Both the methyl precursor and the bromomethyl product are highly non-polar. Standard Hexane/Ethyl Acetate gradients often fail because both molecules rely purely on weak van der Waals interactions, resulting in nearly identical retention factors ( Rf )[5][6]. Solution: Change the selectivity of your mobile phase. Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene. The polarizability of the bromine atom interacts differently with halogenated or aromatic solvents (via π-π and dipole-induced dipole interactions) compared to the methyl group, significantly improving the separation factor ( α ).

Q3: My product streaks down the column, leading to poor recovery and broad fractions. What causes this? Causality: Streaking is a macroscopic symptom of microscopic continuous on-column degradation or strong hydrogen bonding with active silanols[7][8]. If the compound is slowly hydrolyzing as it travels, it leaves a "trail" of the polar alcohol product. Solution: Utilize the dry-loading technique. Dissolving the crude in a polar solvent and loading it directly causes the solvent to disrupt the local equilibrium. Dry loading ensures a perfectly narrow initial sample band, preventing early streaking[7].

Visualizing the Chromatography Dynamics

Workflow for the rapid flash chromatography purification of benzylic bromides.

Silica-catalyzed hydrolytic degradation pathway of benzylic bromides during chromatography.

Step-by-Step Experimental Protocol: Self-Validating Purification Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . Built-in checks at each stage guarantee that degradation is caught before the bulk material is lost.

Step 1: Pre-Run Validation (2D-TLC)

-

Action: Before packing the column, perform a 2-Dimensional TLC. Spot the crude mixture on a silica plate, run it in 5% DCM/Hexane, dry the plate completely, rotate it 90°, and run it again in the same solvent.

-

Validation Check: If the target spot falls off the diagonal line, the benzylic bromide is actively degrading on the silica surface. You must proceed to Step 2 to deactivate the column.

Step 2: Column Packing & Deactivation

-

Action: Slurry pack the column using 230-400 mesh silica gel in a solution of 100% Hexane containing 1% Triethylamine (TEA) ()[8]. Flush the packed column with 3 column volumes (CV) of pure Hexane to remove residual, unbound TEA.

-

Validation Check: Test the pH of the eluting hexane with moistened indicator paper; it should be neutral before you load the sample.

Step 3: Dry Loading

-

Action: Dissolve the crude mixture in a minimal amount of DCM. Add deactivated silica gel (1:2 ratio to crude mass). Evaporate under reduced pressure at 25°C until a free-flowing powder forms. Load this evenly onto the flat column bed ()[7].

Step 4: Rapid Gradient Elution

-

Action: Elute using a shallow gradient of 0% to 10% DCM in Hexane. Maintain a fast flow rate using positive nitrogen pressure (Flash Chromatography) to strictly minimize the residence time of the compound on the column ()[1][2].

Step 5: Fraction Collection & Thermal Control

-

Action: Collect small fractions and monitor via UV (254 nm). Combine product-containing fractions and evaporate under reduced pressure.

-

Validation Check: Ensure the rotary evaporator water bath is strictly <30°C . Benzylic bromides can undergo thermal decomposition. Analyze the final residue via 1 H-NMR. The presence of a sharp singlet near δ 4.5 ppm confirms the intact -CH 2 Br group, whereas a shift to ~4.7 ppm indicates degradation to the alcohol.

References

-

Bai, L., Zhou, H., Xu, R., et al. "A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo." Cancer Cell, 36(5), 498-511.e17 (2019). URL: [Link]

-

Dyer, R. G., & Turnbull, K. D. "Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors." The Journal of Organic Chemistry, 64(21), 7988-7995 (1999). URL: [Link]

-

Phenomenex. "Column Chromatography Guide." Phenomenex Technical Support (2025). URL: [Link]

-

Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." Chrom Tech Technical Resources (2024). URL: [Link]

Sources

- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 7. chromtech.com [chromtech.com]

- 8. benchchem.com [benchchem.com]

Technical Support Center: Troubleshooting Low Reactivity of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl in Alkylation Reactions

Welcome to the technical support center for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. We have compiled a series of frequently asked questions and troubleshooting guides in a Q&A format to directly address common challenges encountered during alkylation reactions with this compound. Our goal is to provide you with the scientific rationale and practical steps to overcome low reactivity and other experimental hurdles.

Understanding the Reactivity of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a valuable building block, particularly in the synthesis of pharmaceuticals like angiotensin II receptor blockers (sartans). Its reactivity is primarily centered around the benzylic bromide functional group. Benzylic halides are generally excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. This enhanced reactivity, often termed the "benzylic effect," is due to the stabilization of the Sₙ2 transition state by the adjacent π-system of the aromatic ring.[1]

The trifluoromethyl group at the 4'-position is a strong electron-withdrawing group. This electronic feature can subtly influence the reactivity of the benzylic bromide. While electron-withdrawing groups can slightly decrease the stability of a developing positive charge in an Sₙ1-like transition state, they can enhance the electrophilicity of the benzylic carbon in an Sₙ2 reaction, making it more susceptible to nucleophilic attack.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My alkylation reaction with 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is showing low or no conversion. What are the likely causes and how can I improve the yield?

Low or no conversion is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. Here are the most probable causes and their solutions:

A1: Insufficiently Strong Base or Incomplete Deprotonation

For most O-, N-, and C-alkylation reactions, the nucleophile needs to be deprotonated to become sufficiently reactive. If the chosen base is not strong enough to deprotonate the nucleophile effectively, the reaction will be sluggish or may not proceed at all.

-

Explanation of Causality: The Sₙ2 reaction rate is directly proportional to the concentration of the active nucleophile. An incomplete deprotonation leads to a low concentration of the nucleophile, thus slowing down the reaction.

-

Troubleshooting Steps:

-

Assess the pKa: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base. The base's conjugate acid should have a significantly higher pKa (at least 2-3 units) than the nucleophile.

-

Consider a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) with a less acidic nucleophile (e.g., a secondary amine or an alcohol), consider switching to a stronger base.

-

Anhydrous Conditions for Strong Bases: When using highly reactive bases like sodium hydride (NaH), ensure that your solvent and glassware are scrupulously dry. NaH reacts violently with water.

-

| Nucleophile Type | Typical pKa Range | Recommended Bases (in increasing order of strength) |

| Phenols | 8 - 10 | K₂CO₃, Cs₂CO₃, NaOH, NaH |

| Aliphatic Alcohols | 16 - 18 | NaH, LHMDS, n-BuLi |

| Carboxylic Acids | 4 - 5 | K₂CO₃, Et₃N, DBU |

| Imidazoles/Triazoles | 5 - 7 (for N-H) | K₂CO₃, NaH |

| Primary/Secondary Amines | 30 - 35 (for N-H) | NaH, LDA |

| Active Methylene Compounds | 9 - 13 | NaOEt, t-BuOK, NaH |

A2: Poor Solubility of Reactants

The insolubility of the nucleophile, its salt, or the base in the chosen solvent can severely limit the reaction rate.

-

Explanation of Causality: For the reaction to occur, the reactants must be in the same phase to collide effectively. If one of the key components is a solid that is not dissolving, the reaction is limited to the solid-liquid interface, which is often very slow.

-